N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog No.
S003186
CAS No.
153436-54-5
M.F
C16H14BrN3O2
M. Wt
360.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS Number

153436-54-5

Product Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

InChI

InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)

InChI Key

LSPANGZZENHZNJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

Synonyms

4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline, EBE-A22, N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine, PD 153035, PD-153035, PD153035

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC

Description

The exact mass of the compound N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C16H14BrN3O2C_{16}H_{14}BrN_{3}O_{2} and a molecular weight of approximately 360.20 g/mol. This compound appears as a white to off-white solid and is soluble in dimethyl sulfoxide. It is recognized for its unique structural properties, which include a quinazoline core substituted with a bromophenyl group and two methoxy groups at positions six and seven of the quinazoline ring .

Typical of quinazolines. These include:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Acylation Reactions: The amine group can react with acyl chlorides to form amides, which can further modify its biological activity.
  • Reduction Reactions: The nitro or other reducible functional groups on derivatives can be reduced to amines.

These reactions highlight the compound's potential for further chemical modification and functionalization in synthetic chemistry.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits notable biological activity as an inhibitor of receptor protein-tyrosine kinases, specifically acting as an epidermal growth factor receptor antagonist. This activity positions it as a candidate for research in cancer therapeutics, particularly in targeting pathways involved in tumor growth and proliferation . Its role as a selective inhibitor suggests potential applications in treating diseases characterized by aberrant signaling through receptor tyrosine kinases.

The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions:

  • Formation of the Quinazoline Core: The initial step often involves cyclization reactions between appropriate aminobenzyl derivatives and carbonyl compounds to form the quinazoline nucleus.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine reagents.
  • Methoxylation: The methoxy groups are introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
  • Final Amine Formation: The final step involves converting any precursor functional groups into the amine form through reduction or substitution reactions.

These methods allow for the tailored synthesis of this compound, enabling modifications to enhance its biological properties.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

  • Pharmaceutical Development: Due to its inhibitory effects on receptor tyrosine kinases, it is investigated for potential use in cancer treatment.
  • Biochemical Research: It serves as a tool compound for studying signaling pathways involving epidermal growth factor receptors and related kinases.
  • Chemical Biology: Its unique structure allows it to be used in high-throughput screening assays for drug discovery.

Interaction studies have shown that N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine effectively inhibits various receptor tyrosine kinases, demonstrating its potency against specific targets involved in cellular signaling. Research indicates that this compound can modulate downstream signaling pathways associated with cell proliferation and survival, making it a valuable candidate for further investigation in therapeutic contexts .

Several compounds share structural similarities with N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Tyrphostin AG 1517C₁₆H₁₄BrN₃O₂Inhibitor of receptor tyrosine kinases
PD 153035C₁₆H₁₅BrClN₃O₂Hydrochloride salt; similar biological activity
4-(3-bromophenylamino)quinazolineC₁₆H₁₄BrN₃OLacks methoxy groups; different solubility

Uniqueness: N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine stands out due to its specific methoxy substitutions that enhance solubility and potentially improve bioavailability compared to similar compounds. Its targeted action on epidermal growth factor receptors further differentiates it within this class of compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

359.02694 g/mol

Monoisotopic Mass

359.02694 g/mol

Heavy Atom Count

22

LogP

3.49 (LogP)

Appearance

Assay:≥98%A crystalline solid

UNII

TC62B68RSL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

153436-54-5

Wikipedia

Pd-153035 hydrochloride

Dates

Modify: 2023-09-13
[1]. Fry DW, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994, 265(5175), 1093-1095.
[2]. Bos M, et al. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clin Cancer Res. 1997, 3(11), 2099-2106.
[3]. Kunkel MW, et al. Inhibition of the epidermal growth factor receptor tyrosine kinase by PD153035 in human A431 tumors in athymic nude mice. Invest New Drugs. 1996, 13(4), 295-302.
[4]. Prada PO, et al. EGFR tyrosine kinase inhibitor (PD153035) improves glucose tolerance and insulin action in high-fat diet-fed mice. Diabetes. 2009 , 58(12), 2910-2919.

Explore Compound Types